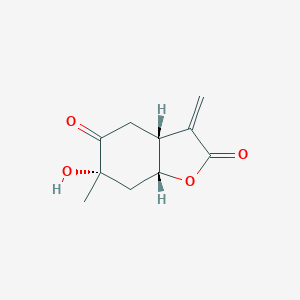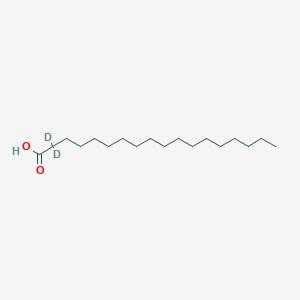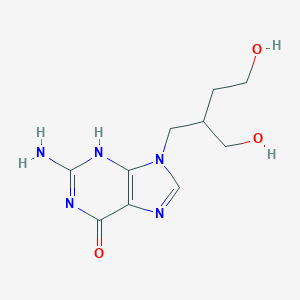![molecular formula C9H15NO B028333 9-Methyl-9-azabicyclo[3.3.1]nonan-3-on CAS No. 552-70-5](/img/structure/B28333.png)
9-Methyl-9-azabicyclo[3.3.1]nonan-3-on
Übersicht
Beschreibung
Pseudopelletierine hydrochloride is a chemical compound derived from pseudopelletierine, which is the main alkaloid found in the root-bark of the pomegranate tree (Punica granatum). This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Wissenschaftliche Forschungsanwendungen
Pseudopelletierine hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
It is known to be used as an enzyme substrate .
Mode of Action
It is known to interact with enzymes as a substrate
Biochemical Pathways
Pharmacokinetics
It is known to be sparingly soluble in methanol , which may influence its bioavailability.
Action Environment
It is known to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pseudopelletierin kann durch eine Mannich-Reaktion aus Glutaraldehyd, Methylamin und Acetondicarbonsäure synthetisiert werden. Diese Reaktion verläuft unter basischen Bedingungen und beinhaltet eine zweifache Mannich-Reaktion, gefolgt von einer Decarboxylierung zur Bildung des Endprodukts . Eine weitere Methode beinhaltet die Dieckmann-Kondensation des Diethylesters der Lobelinsäure, gefolgt von Hydrolyse und Decarboxylierung .
Industrielle Produktionsverfahren
Die industrielle Produktion von Pseudopelletierinhydrochlorid beinhaltet typischerweise die Extraktion von Pseudopelletierin aus der Rindenrinde des Granatapfelbaums, gefolgt von seiner Umwandlung in das Hydrochloridsalz. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln und Reinigungsverfahren, um das Alkaloid in reiner Form zu isolieren .
Chemische Reaktionsanalyse
Reaktionstypen
Pseudopelletierinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pseudopelletierin kann zu verschiedenen Produkten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die in Pseudopelletierin vorhandenen funktionellen Gruppen verändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von Pseudopelletierinhydrochlorid verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von Pseudopelletierinhydrochlorid gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate. Diese Produkte haben unterschiedliche chemische und physikalische Eigenschaften, was sie für verschiedene Anwendungen nützlich macht .
Wissenschaftliche Forschungsanwendungen
Pseudopelletierinhydrochlorid hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
Der Wirkmechanismus von Pseudopelletierinhydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es fungiert als Enzymsubstrat und beteiligt sich an biochemischen Reaktionen, die seine Struktur und Funktion verändern. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab .
Analyse Chemischer Reaktionen
Types of Reactions
Pseudopelletierine hydrochloride undergoes various chemical reactions, including:
Oxidation: Pseudopelletierine can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in pseudopelletierine.
Common Reagents and Conditions
Common reagents used in the reactions of pseudopelletierine hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of pseudopelletierine hydrochloride include various oxidized, reduced, and substituted derivatives. These products have different chemical and physical properties, making them useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Pseudopelletierinhydrochlorid ähnelt anderen Alkaloiden, die aus dem Granatapfelbaum gewonnen werden, wie Pelletierin, Isopelletierin und Methylpelletierin. Diese Verbindungen teilen eine ähnliche Grundstruktur, unterscheiden sich aber in ihren funktionellen Gruppen und chemischen Eigenschaften . Pseudopelletierinhydrochlorid ist aufgrund seiner spezifischen Struktur und Reaktivität einzigartig, was es für verschiedene wissenschaftliche und industrielle Anwendungen wertvoll macht .
Liste ähnlicher Verbindungen
- Pelletierin
- Isopelletierin
- Methylpelletierin
Eigenschaften
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSKVCZXBAWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870606 | |
| Record name | Pseudopelletierine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | psi-Pelletierine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
246.00 °C. @ 760.00 mm Hg | |
| Record name | psi-Pelletierine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
400 mg/mL | |
| Record name | psi-Pelletierine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-70-5 | |
| Record name | Pseudopelletierine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudopelletierine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pseudopelletierine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | psi-Pelletierine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62 - 64 °C | |
| Record name | psi-Pelletierine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pseudopelletierine?
A1: Pseudopelletierine has the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. []
Q2: Are there any spectroscopic data available for pseudopelletierine?
A2: Yes, various spectroscopic data are available, including 13C NMR, 1H NMR, EI-mass spectra, and UV absorption data. [, , ]
Q3: Is there any information available on the conformational equilibrium of pseudopelletierine?
A3: Research using rotational spectroscopy revealed two conformers of pseudopelletierine in the gas phase, differing in the N-methyl group orientation (axial or equatorial). The axial form is more prevalent in the supersonic jet with a ratio of Naxial/Nequatorial ≈ 2/1. []
Q4: What are the known biological activities of pseudopelletierine?
A4: Pseudopelletierine has shown insecticidal effects, particularly against house dust mites. [] It has also been investigated for its potential anti-cholinergic [], anti-inflammatory [], and anticancer activities [].
Q5: What is the mechanism of the insecticidal activity of pseudopelletierine?
A5: While the exact mechanism is not fully understood, studies have shown potent insecticidal effects, particularly from pomegranate extracts where pseudopelletierine is a key component. []
Q6: How does the structure of pseudopelletierine relate to its anti-cholinergic activity?
A6: Pseudopelletierine shares structural similarities with tropane alkaloids, which are known for their anti-cholinergic properties. Modifications in the 6 and 7 positions of the 9-azabicyclo[3.3.1]nonane scaffold, aiming to introduce gem-dialkyl groups, have been explored to enhance these activities. []
Q7: Has pseudopelletierine been studied for its potential against Alzheimer's disease?
A7: Research using electrochemical impedance spectroscopy revealed that pseudopelletierine exhibits strong binding affinity to amyloid β(1-40) peptide, a key player in Alzheimer's disease. The association constant (Ka) was determined to be on the order of 10^7 M-1. [, ]
Q8: How is pseudopelletierine synthesized?
A8: Pseudopelletierine can be synthesized through various methods, including a classical synthesis from glutaraldehyde, methylamine, and acetonedicarboxylic acid via a Robinson-Schöpf reaction. [, , , ]
Q9: What is the role of pseudopelletierine in the synthesis of cyclooctatetraene?
A9: Pseudopelletierine serves as a crucial starting material in the historical synthesis of cyclooctatetraene, as demonstrated by Willstätter. [, ]
Q10: Are there any notable chemical reactions involving pseudopelletierine?
A10: Pseudopelletierine undergoes a unique 3,7-transannular C-H insertion reaction during the pyrolysis of its tosylhydrazone sodium salt. This reaction offers a novel route to synthesize N-methylnorazaadamantane. []
Q11: Can pseudopelletierine be used to synthesize other tropane or granatane derivatives?
A11: Yes, pseudopelletierine can be utilized in direct aldol reactions with aromatic aldehydes, offering a way to synthesize various granatane aldol derivatives. These reactions, often promoted by water, showcase high diastereoselectivity, leading to the preferential formation of either anti or syn isomers depending on reaction conditions. []
Q12: How is pseudopelletierine biosynthesized in Punica granatum?
A12: Studies using radiolabeled precursors in intact Punica granatum plants have shown that pseudopelletierine is biosynthesized from lysine and acetate. N-Methylisopelletierine acts as the immediate precursor in this pathway. []
Q13: What is the role of hairy root cultures in studying pseudopelletierine biosynthesis?
A13: Hairy root cultures of Punica granatum, generated through Agrobacterium rhizogenes-mediated transformation, provide a valuable model system for investigating the biosynthesis of granatane alkaloids, including pseudopelletierine. []
Q14: Are there any reported cases of toxicity associated with pseudopelletierine?
A15: While generally considered safe in the low concentrations found naturally in pomegranate, a case report linked an intentional overdose of dolasetron, a medication structurally derived from pseudopelletierine, to cardiac effects like prolonged QTc interval and severe hypotension. []
Q15: What analytical methods are used to identify and quantify pseudopelletierine?
A16: Several techniques are employed, including partition chromatography [], gas chromatography-mass spectrometry (GC-MS) [, ], liquid chromatography-mass spectrometry (LC-MS) [], and in vivo nanospray high-resolution mass spectrometry (HR-MS). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

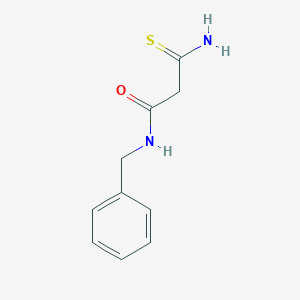
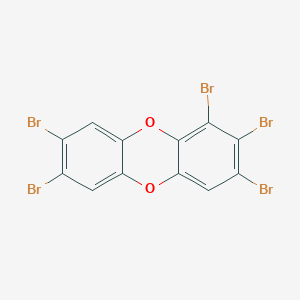
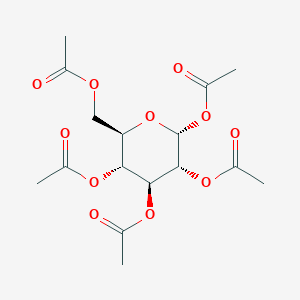



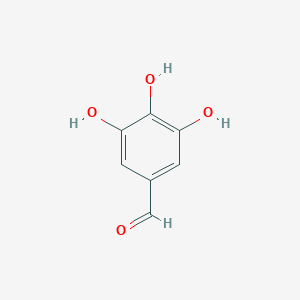

![(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B28281.png)
![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)
